![molecular formula C22H26N2O6 B244112 Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244112.png)
Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and migration. Aberrant activation of this pathway has been implicated in various diseases, including cancer, inflammation, and fibrosis. Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate inhibits the Wnt/β-catenin pathway by targeting the protein TNIK, which is a key regulator of this pathway.
Biochemical and Physiological Effects:
Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce the growth of tumors. It has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis and colitis. Additionally, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to reduce fibrosis in models of liver and lung fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its specificity for the Wnt/β-catenin pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. Additionally, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied in preclinical models, which provides a strong foundation for further research. One limitation of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is its poor solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Another area of interest is the investigation of the potential therapeutic applications of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in various diseases, including cancer, inflammation, and fibrosis. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate and its effects on cellular processes.
Métodos De Síntesis
The synthesis of Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with morpholine to form the morpholinylbenzoic acid. The final step involves the reaction of the morpholinylbenzoic acid with ethyl chloroformate to form Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
Aplicaciones Científicas De Investigación
Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. In preclinical studies, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to inhibit the proliferation of cancer cells and reduce the growth of tumors. It has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis and colitis. Additionally, Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to reduce fibrosis in models of liver and lung fibrosis.
Propiedades
Fórmula molecular |
C22H26N2O6 |
---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H26N2O6/c1-4-30-22(26)15-8-9-17(24-10-12-29-13-11-24)16(14-15)23-21(25)20-18(27-2)6-5-7-19(20)28-3/h5-9,14H,4,10-13H2,1-3H3,(H,23,25) |
Clave InChI |
FJXWWZCLVZYFTN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=CC=C3OC)OC |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.